Rotenone is a member of the class of rotenones that consists of 1,2,12,12a-tetrahydrochromeno[3,4-b]furo[2,3-h]chromen-6(6aH)-one substituted at position 2 by a prop-1-en-2-yl group and at positions 8 and 9 by methoxy groups (the 2R,6aS,12aS-isomer). A non-systemic insecticide, it is the principal insecticidal constituent of derris (the dried rhizome and root of Derris elliptica). It has a role as a phytogenic insecticide, a mitochondrial NADH:ubiquinone reductase inhibitor, a metabolite, an antineoplastic agent, a toxin and a piscicide. It is an organic heteropentacyclic compound and a member of rotenones.
Rotenone is an isoflavone compound that naturally occurs in the jicama vine plant as well as many Fabaceae plants. It has broad spectrum insecticide and pesticide activity and is also toxic to fish.
Rotenone is a natural product found in Piscidia piscipula, Derris elliptica, and other organisms with data available.
Rotenone is a naturally occurring organic heteropentacyclic compound and member of rotenones that is found in the roots of several plant species. It is a mitochondrial NADH:ubiquinone reductase inhibitor, toxin, and metabolite, and is used as an antineoplastic agent and insecticide. It is characterized as a colorless to brownish or a white to brownish-white crystalline solid that is odorless. Exposure occurs by inhalation, ingestion, or contact.
Rotenone is found in jicama. Rotenone is widely distributed in the Leguminosae (Papilionoideae) e.g. Pachyrrhizus erosus (yam bean).Rotenone is an odorless chemical that is used as a broad-spectrum insecticide, piscicide, and pesticide. It occurs naturally in the roots and stems of several plants such as the jicama vine plant. In mammals, including humans, it is linked to the development of Parkinson's disease. (Wikipedia) Rotenone has been shown to exhibit apoptotic, neuroprotectant and neuroprotective functions (A7776, A7777, A7777). Rotenone belongs to the family of Rotenoids. These are phenolic compounds containing aA cis-fused tetrahydrochromeno[3,4-b]chromenenucleus. Many rotenoids contain an additional ring, e.g rotenone[1]. (Reference: [1] IUPAC. Compendium of Chemical Terminology, 2nd ed. (the Gold Book). Compiled by A. D. McNaught and A. Wilkinson. Blackwell Scientific Publications, Oxford (1997). XML on-line corrected version: http://goldbook.iupac.org (2006-) created by M. Nic, J. Jirat, B. Kosata; updates compiled by A. Jenkins. ISBN 0-9678550-9-8. doi:10.1351/goldbook. (PAC, 1995, 67, 1307 (Glossary of class names of organic compounds and reactivity intermediates based on structure (IUPAC Recommendations 1995)) on page 1364)).
A botanical insecticide that is an inhibitor of mitochondrial electron transport.
Rotenone
CAS No.: 83-79-4
Cat. No.: VC0541842
Molecular Formula: C23H22O6
Molecular Weight: 394.4 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 83-79-4 |
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Molecular Formula | C23H22O6 |
Molecular Weight | 394.4 g/mol |
IUPAC Name | (1S,6R,13S)-16,17-dimethoxy-6-prop-1-en-2-yl-2,7,20-trioxapentacyclo[11.8.0.03,11.04,8.014,19]henicosa-3(11),4(8),9,14,16,18-hexaen-12-one |
Standard InChI | InChI=1S/C23H22O6/c1-11(2)16-8-14-15(28-16)6-5-12-22(24)21-13-7-18(25-3)19(26-4)9-17(13)27-10-20(21)29-23(12)14/h5-7,9,16,20-21H,1,8,10H2,2-4H3/t16-,20-,21+/m1/s1 |
Standard InChI Key | JUVIOZPCNVVQFO-HBGVWJBISA-N |
Isomeric SMILES | CC(=C)[C@H]1CC2=C(O1)C=CC3=C2O[C@@H]4COC5=CC(=C(C=C5[C@@H]4C3=O)OC)OC |
SMILES | CC(=C)C1CC2=C(O1)C=CC3=C2OC4COC5=CC(=C(C=C5C4C3=O)OC)OC |
Canonical SMILES | CC(=C)C1CC2=C(O1)C=CC3=C2OC4COC5=CC(=C(C=C5C4C3=O)OC)OC |
Appearance | Solid powder |
Boiling Point | 410 to 428 °F at 0.5 mmHg (NTP, 1992) BP: 215 °C at 0.5 mm Hg 410-428 °F Decomposes |
Colorform | Orthorhombic, six-sided plates from trichloroethylene Needles or leaves (alcohol, aq acetone) White crystals Colorless to red, crystalline solid |
Melting Point | 329 to 331 °F (NTP, 1992) 176 °C MP: 185-186 °C /Dimophic Rotenone/ 163 °C 165-166 °C 329-331 °F 330 °F |
Introduction
Chemical Characterization and Physical Properties
Structural Features
Rotenone belongs to the rotenoid class of compounds, characterized by a tetracyclic structure combining chromen-4-one and benzofuran moieties . The molecule's stereochemistry features three chiral centers at positions 6a, 12a, and 2', contributing to its biological activity. X-ray crystallography studies reveal a planar configuration that facilitates interaction with mitochondrial complex I .
Physicochemical Profile
The compound exhibits limited solubility in water (0.002 g/L at 20°C) but demonstrates moderate solubility in organic solvents such as acetone (400 g/L) and chloroform (450 g/L) . Table 1 summarizes key physical properties derived from occupational safety assessments and laboratory analyses:
Table 1: Physical and Chemical Properties of Rotenone
Property | Value |
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Melting Point | 329-331°F (165-166°C) |
Boiling Point | 410-428°F (210-220°C) |
Vapor Pressure | <0.00004 mmHg at 25°C |
Density | 1.27 g/cm³ |
Log P (Octanol-Water) | 3.43 |
Henry's Law Constant | 1.43 × 10⁻¹⁰ atm·m³/mol |
The low vapor pressure and high melting point indicate limited environmental volatility, contributing to its persistence in aquatic systems when protected from photodegradation .
Historical Context and Natural Occurrence
Botanical Sources
Rotenone occurs naturally in over 68 plant species across the Fabaceae family, with significant concentrations found in:
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Derris elliptica roots (up to 13% dry weight)
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Lonchocarpus urucu stem bark (4-8% content)
Traditional societies in South America and Southeast Asia utilized these plants for fish harvesting and insect control centuries before the compound's chemical isolation .
Discovery Timeline
The compound's identification involved multiple researchers across continents:
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1895: French botanist Emmanuel Geoffroy isolates "nicouline" from Deguelia utilis in French Guiana
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1902: Japanese engineer Kazuo Nagai purifies rotenone from Derris roots, establishing its modern nomenclature
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1932: Chemical synthesis attempts begin, though extraction remains the primary production method
Applications in Ecosystem Management
Piscicidal Use
Rotenone remains a critical tool in aquatic invasive species control due to its selective toxicity in fish. The compound inhibits mitochondrial complex I (NADH:ubiquinone oxidoreductase) at concentrations as low as 50 ppb, causing respiratory arrest in gill-breathing organisms . Field applications typically employ 1-5 ppm concentrations in water bodies, achieving >95% fish eradication efficiency while maintaining mammalian safety margins .
Insecticidal Applications
Although banned in many jurisdictions since the 1990s, rotenone's insecticidal properties previously made it valuable for:
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Organic agriculture (against Coleoptera and Lepidoptera larvae)
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Public health vector control (mosquito larvicide)
The phase-out stemmed from concerns over non-target arthropod impacts and potential Parkinson's disease associations in agricultural workers .
Mechanisms of Toxicity
Acute Poisoning Pathways
Rotenone's primary toxic mechanism involves tight binding () to the ND1 subunit of mitochondrial complex I, blocking electron transfer from NADH to ubiquinone . This inhibition triggers:
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ATP synthesis reduction (70-90% decrease within 2 hours)
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Reactive oxygen species (ROS) overproduction ( increases 3-5 fold)
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Lactate accumulation from anaerobic glycolysis (plasma levels >5 mmol/L)
Chronic Neurotoxicity
Subacute exposure (0.5-2 mg/kg/day) in mammalian models induces:
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Dopaminergic neuron loss in substantia nigra (40-60% reduction over 6 months)
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α-Synuclein aggregation (3-5 fold increase vs. controls)
These changes manifest behaviorally as progressive bradykinesia and postural instability, replicating key Parkinson's disease features .
Human Health Implications
Acute Poisoning Cases
A 2024 meta-analysis of 18 documented cases revealed:
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Median lethal dose: 14.3 g (204 mg/kg for 70 kg individual)
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Primary exposure routes:
Clinical Management Strategies
Current treatment protocols emphasize supportive care:
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Gastrointestinal decontamination (activated charcoal 1 g/kg within 1 hour)
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Acidosis correction (sodium bicarbonate to maintain pH >7.2)
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Vasopressor support (norepinephrine 0.1-0.3 μg/kg/min for hypotension)
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Antioxidant therapy (N-acetylcysteine 140 mg/kg loading dose)
No antidote exists, and hemodialysis proves ineffective due to rotenone's high protein binding (89-94%) .
Environmental Impact and Degradation
Ecotoxicological Profile
While highly toxic to aquatic organisms (LC50 fish = 0.02-0.1 mg/L), rotenone demonstrates favorable environmental kinetics:
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Photodegradation half-life: 2-5 days (surface waters)
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Soil adsorption coefficient (): 8,400 L/kg
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Bioconcentration factor: 28-35 (low bioaccumulation potential)
Ecosystem Recovery Patterns
Post-application monitoring shows:
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Macroinvertebrate repopulation within 14-21 days
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Phytoplankton community restoration in 28-35 days
Emerging Research Directions
Parkinson's Disease Models
Recent advances employ rotenone to investigate:
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Gut-brain axis contributions to α-synuclein pathology
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Time-delayed neurodegeneration mechanisms (3-9 month latency periods)
Targeted Delivery Systems
Nanoparticle encapsulation (50-70 nm liposomes) shows promise for:
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